2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride
Overview
Description
Molecular Structure Analysis
The molecular formula of “2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride” is C20H18ClNO2 . The InChI code is 1S/C20H18ClNO3/c1-2-3-9-25-15-6-4-5-13 (10-15)19-12-17 (20 (23)24)16-11-14 (21)7-8-18 (16)22-19/h4-8,10-12H,2-3,9H2,1H3, (H,23,24) .Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride” are not available, quinoline derivatives are known to participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The molecular weight of “2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride” is 339.82 . The molecular formula is C20H18ClNO2 .Scientific Research Applications
Wittig-Type Cyclizations to Flavones and Quinolones : A study by Vorbrüggen, Bohn, and Krolikiewicz (1990) in "Tetrahedron" discusses cyclizations to form compounds like flavones and quinolones, which are significant for their various biological activities and potential applications in drug discovery (Vorbrüggen, Bohn, & Krolikiewicz, 1990).
Chlorination of Quinoline Derivatives : Cziáky (1991) in "Synthetic Communications" explores the chlorination of quinoline derivatives, a process that is fundamental in the synthesis of various chemically modified quinolines, which have applications in material science and pharmaceuticals (Cziáky, 1991).
Synthesis of Heterocyclic Analogues of Xanthone : Eller et al. (2006) in "Synthesis" describe the synthesis of pyrano[2,3-c]pyrazol-4(1H)-ones. This synthesis, involving reactions with various chloroquinoline carbonyl chlorides, has implications in the development of novel compounds with potential biological activity (Eller, Wimmer, Haring, & Holzer, 2006).
Hydrogen Chloride Treatment of Quinolinic Aminoxyls : Research by Cardellini et al. (1994) in the "Journal of The Chemical Society-perkin Transactions 1" investigates the hydrogen chloride treatment of quinolinic aminoxyls, which are used as antioxidants and photostabilizers in plastics and rubbers. This study contributes to understanding the chemistry of quinolines in industrial applications (Cardellini et al., 1994).
Palladium Charcoal-Catalyzed Couplings : A study by Tagata and Nishida (2003) in "The Journal of organic chemistry" discusses the palladium charcoal-catalyzed Suzuki-Miyaura coupling, which is crucial for synthesizing arylpyridines and arylquinolines, important in pharmaceuticals and materials science (Tagata & Nishida, 2003).
Synthesis of Quinoline Derivatives with Antimicrobial Activities : Patel and Shaikh (2011) in "Acta poloniae pharmaceutica" synthesized quinoline derivatives and evaluated their antimicrobial activities, indicating the potential use of these compounds in medicinal chemistry and drug discovery (Patel & Shaikh, 2011).
properties
IUPAC Name |
2-(3-butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c1-2-3-9-25-15-6-4-5-13(10-15)19-12-17(20(22)24)16-11-14(21)7-8-18(16)23-19/h4-8,10-12H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYISGJRPHISOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201201059 | |
Record name | 2-(3-Butoxyphenyl)-6-chloro-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201201059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride | |
CAS RN |
1160263-44-4 | |
Record name | 2-(3-Butoxyphenyl)-6-chloro-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Butoxyphenyl)-6-chloro-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201201059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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